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Compound of Interest

Compound Name: H-Pro-D-Leu-Gly-NH2

Cat. No.: B3028924

This technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, purification, and biological context of the tripeptide H-Pro-D-Leu-Gly-NH2. The
content is tailored for researchers, scientists, and professionals in the field of drug
development.

Core Physicochemical Properties

The physicochemical properties of H-Pro-D-Leu-Gly-NH2 are crucial for its handling,
formulation, and biological activity. While specific experimental data for the D-Leu isomer is
limited, the following table summarizes its calculated properties and data from its L-Leu
stereoisomer, which are expected to be very similar for achiral properties like molecular weight
and formula. Diastereomers can, however, exhibit different melting points and solubilities[1].
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Property

Value

Source

Chemical Name

(S)-N-((R)-1-((2-amino-2-
oxoethyl)amino)-4-methyl-1-
oxopentan-2-yl)pyrrolidine-2-

carboxamide

IUPAC Nomenclature

Molecular Formula

C14H26N403

Calculated

Molecular Weight

298.38 g/mol

Calculated

CAS Number

Not available for the D-Leu
isomer. (L-Leu isomer: 2002-
44-0)

[2]

Appearance

Expected to be a solid,

crystalline powder.

General peptide properties[3]
[4]

Melting Point

122-123 °C (for L-Pro-L-Leu-
Gly-NH2)

Analogy to L-isomer

Solubility

Soluble in water. The solubility
of tripeptides can be
sequence-dependent.[5][6][7]
[8][9][10]

Analogy to L-isomer and

general peptide properties

Stability

Peptides are susceptible to
enzymatic degradation and
hydrolysis at extreme pH. The
D-amino acid may confer some

resistance to proteolysis.[1]

General peptide stability

Synthesis and Purification

The synthesis of H-Pro-D-Leu-Gly-NH2 is typically achieved through solid-phase peptide

synthesis (SPPS) using the Fmoc/tBu strategy. This method allows for the stepwise addition of

amino acids to a growing peptide chain attached to a solid resin support.

Solid-Phase Peptide Synthesis (SPPS) Protocol
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The following is a generalized protocol for the manual synthesis of H-Pro-D-Leu-Gly-NH2 on a
Rink amide resin, which yields a C-terminal amide upon cleavage.

Materials:

Rink amide resin

e Fmoc-Gly-OH
e Fmoc-D-Leu-OH
¢ Fmoc-Pro-OH

e Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

o Base: DIPEA (N,N-Diisopropylethylamine)

» Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)

e Solvents: DMF, DCM (Dichloromethane), Methanol

o Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
o Diethyl ether

Procedure:

o Resin Swelling: Swell the Rink amide resin in DMF in a reaction vessel for 30-60 minutes.

e Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with
20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

» First Amino Acid Coupling (Glycine):

o Pre-activate Fmoc-Gly-OH (3 equivalents) with HBTU/HOB! (3 equivalents) and DIPEA (6
equivalents) in DMF for a few minutes.

o Add the activated amino acid solution to the resin and shake for 2-4 hours.
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o Monitor the coupling reaction using a Kaiser test. A negative test indicates a complete
reaction.

o Wash the resin with DMF and DCM.

Second Amino Acid Coupling (D-Leucine):

o Repeat the Fmoc deprotection step.

o Couple Fmoc-D-Leu-OH using the same activation and coupling procedure as for glycine.
Third Amino Acid Coupling (Proline):

o Repeat the Fmoc deprotection step.

o Couple Fmoc-Pro-OH.

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal proline.
Cleavage and Deprotection:

o Wash the resin with DCM and dry it.

o Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin
and remove the side-chain protecting groups.

o Filter the resin and collect the filtrate containing the crude peptide.

Precipitation and Purification:

o Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

o Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

o Purify the crude peptide using preparative HPLC.
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Final Steps
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Figure 1: General workflow for the solid-phase peptide synthesis of H-Pro-D-Leu-Gly-NH2.

HPLC Purification Protocol

High-performance liquid chromatography (HPLC) is the standard method for purifying synthetic
peptides. A reversed-phase C18 column is typically used.

Instrumentation and Conditions:

e HPLC System: Preparative HPLC system with a UV detector.

e Column: C18 reversed-phase column (e.g., 10 um particle size, 250 x 22 mm).
» Mobile Phase A: 0.1% TFA in water.

» Mobile Phase B: 0.1% TFA in acetonitrile.

o Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a good
starting point. The gradient can be optimized based on the retention time of the peptide.

o Flow Rate: Dependent on the column dimensions, typically 10-20 mL/min for a preparative
column.

o Detection: UV absorbance at 214 nm and 280 nm.
Procedure:
¢ Dissolve the crude peptide in a minimal amount of Mobile Phase A.

 Inject the sample onto the equilibrated HPLC column.
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Run the gradient elution program.

Collect fractions corresponding to the major peak.

Analyze the purity of the collected fractions by analytical HPLC.

Pool the pure fractions and lyophilize to obtain the final purified peptide.

Analytical Characterization
Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of
the synthesized peptide. The expected monoisotopic mass for [M+H]* is 299.2027 Da.
Fragmentation analysis (MS/MS) can be used to verify the amino acid sequence.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

e 1H NMR: The proton NMR spectrum will show characteristic signals for the amino acid
residues. For instance, the isobutyl protons of D-leucine will appear as doublets in the
aliphatic region. The proline ring protons will have complex multiplets. Amide protons will
appear as doublets or triplets in the downfield region.

e 13C NMR: The carbon NMR will show distinct signals for the carbonyl carbons and the alpha-
carbons of each amino acid residue.

While specific spectral data for H-Pro-D-Leu-Gly-NH2 is not readily available in the literature,
data from its L-isomer and other Pro-Leu-Gly analogues can be used for comparison.[11][12]

Biological Activity and Signaling Pathway

H-Pro-D-Leu-Gly-NH2 is an analog of the endogenous neuropeptide Pro-Leu-Gly-NH2 (PLG),
also known as Melanocyte-Inhibiting Factor (MIF-1).[2] PLG and its analogs are known to act
as positive allosteric modulators of dopamine D2 receptors.[13][14][15]

Positive allosteric modulators bind to a site on the receptor that is distinct from the dopamine
binding site. This binding enhances the affinity and/or efficacy of dopamine for its receptor. The
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dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through
the Gi/o pathway.

Signaling Pathway:

Dopamine binds to the orthosteric site of the D2 receptor.

e H-Pro-D-Leu-Gly-NH2 binds to an allosteric site on the D2 receptor.

e The binding of the allosteric modulator enhances the dopamine-induced conformational
change in the receptor.

e This leads to a more efficient activation of the associated heterotrimeric G-protein (Gi/o).

e The activated Gai subunit dissociates from the Gy dimer.

« Gai inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (CAMP) levels.

o The Gy dimer can modulate the activity of other effectors, such as ion channels.
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Figure 2: Signaling pathway of the Dopamine D2 receptor with positive allosteric modulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3028924#physicochemical-properties-of-h-pro-d-leu-
gly-nh2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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